molecular formula C22H28N4O2 B2373049 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902487-72-3

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Número de catálogo: B2373049
Número CAS: 902487-72-3
Peso molecular: 380.492
Clave InChI: JCOXQOQYYLKWCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 2,5-Dimethyl groups enhancing lipophilicity and steric bulk.
  • 4-Methylpiperidin-1-yl substituent at position 7, influencing pharmacokinetics and CNS penetration due to its basic nitrogen and hydrophobic methyl group.

Pyrazolo[1,5-a]pyrimidines are often explored for their bioactivity, including kinase inhibition and receptor antagonism (e.g., corticotropin-releasing factor (CRF) receptors) .

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-14-8-10-25(11-9-14)20-12-15(2)23-22-21(16(3)24-26(20)22)17-6-7-18(27-4)19(13-17)28-5/h6-7,12-14H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXQOQYYLKWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.48 g/mol
  • CAS Number : 900288-91-7
  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HEPG2 (hepatocellular carcinoma). It demonstrated IC50 values of 0.79 µM and 0.64 µM respectively, indicating potent activity against these cells .
Cell LineIC50 (µM)
MCF-70.79
HEPG20.64

The mechanism behind its anticancer activity may involve the inhibition of key proteins involved in cell proliferation and survival:

  • Caspase Inhibition : The compound has been shown to inhibit caspase-3, a critical enzyme in the apoptotic pathway, suggesting it promotes apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity:

  • Antifungal Studies : Some synthesized pyrazole derivatives exhibited notable antifungal activity against various strains . This suggests that similar derivatives may also possess antimicrobial properties.

Case Studies and Research Findings

  • Hybrid Drug Concept : A study explored the concept of hybrid drugs combining two pharmacophores into one molecule. The compound was part of a series that showed enhanced efficacy against multiple cancer cell lines compared to traditional monotherapies .
  • Pyrazole Derivatives : Research on related pyrazolo[1,5-a]pyrimidine derivatives indicated that modifications at the phenyl ring significantly influenced biological activity. Compounds with methoxy substituents demonstrated improved interaction with target proteins involved in cancer progression .

Aplicaciones Científicas De Investigación

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced tumor growth in animal models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects with Other Drugs : Research has highlighted the potential for 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine to enhance the efficacy of established chemotherapeutic agents when used in combination therapies .

Table 1: Summary of Anticancer Activities

Study ReferenceCancer TypeEffectivenessMechanism of Action
Breast CancerSignificantInhibition of cell cycle kinases
Lung CancerModerateInduction of apoptosis
Colon CancerHighSynergistic effects with chemotherapy

Targeted Enzymes

The compound has shown potential as an inhibitor for various enzymes critical in metabolic pathways. Notably, it has been studied for its ability to inhibit:

  • Xanthine Oxidase : This enzyme plays a role in uric acid production; inhibition can lead to therapeutic effects in conditions like gout .
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects and pain relief .

Case Studies

  • Xanthine Oxidase Inhibition : A recent study found that pyrazolo[1,5-a]pyrimidines exhibited competitive inhibition against xanthine oxidase, suggesting their potential use in treating hyperuricemia .
  • Anti-inflammatory Effects : The compound also demonstrated anti-inflammatory properties by inhibiting COX enzymes, which could be beneficial in treating inflammatory diseases .

Table 2: Summary of Enzymatic Inhibitory Activities

Study ReferenceEnzyme TargetInhibition TypePotential Application
Xanthine OxidaseCompetitiveTreatment of gout
COXNon-selectiveAnti-inflammatory therapies

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in substituents at positions 3, 5, and 7, which modulate physicochemical and biological properties.

Compound Name / ID (Position 7) Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties / Applications
Target Compound (4-methylpiperidin-1-yl) 3,4-Dimethoxyphenyl 2,5-Dimethyl ~C₂₃H₂₉N₅O₂ ~423.5 Potential CNS activity (hypothesized)
(4-(2-pyridinyl)-1-piperazinyl) 3,4-Dimethoxyphenyl 2,5-Dimethyl C₂₅H₂₈N₆O₂ 444.5 ChemSpider ID 5051894; CAS 901860-10-4
(trifluoromethyl) Varied (e.g., pyridin-3-yl) N-(4-methoxybenzyl)amino C₁₉H₁₇F₃N₆O 414.4 (e.g., 6i) High synthetic yield (up to 92%)
(dipropylamino) 6-Dimethyl-4-methylpyridin-3-yl 2,5-Dimethyl C₂₃H₂₈N₆O 440.5 CRF receptor antagonist (IC₅₀ ~20 nM)
(ethyl ester) 3,4-Dimethoxyphenyl Ethoxycarbonyl C₁₇H₁₇N₃O₅ 343.3 Predicted pKa 3.09; ester prodrug

Key Observations :

  • Piperazinyl analogs () may exhibit altered receptor selectivity due to additional nitrogen atoms.
  • Position 3 : The 3,4-dimethoxyphenyl group is conserved in the target compound and , suggesting a role in π-π stacking or hydrogen bonding. Pyridinyl substituents () enhance aromatic interactions but reduce electron-donating capacity.

Métodos De Preparación

Core Formation: Pyrazolo[1,5-a]Pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with 1,3-diketones or β-keto esters under acidic conditions. For example, condensation with acetylacetone in the presence of hydrochloric acid yields the intermediate 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-ol.

Mechanistic Insight :
$$
\text{5-Amino-3-methyl-1H-pyrazole-4-carbonitrile} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-ol} + \text{H}_2\text{O}
$$
This step achieves 75–80% yield under reflux conditions (120°C, 6–8 hours).

Stepwise Synthetic Protocols

Protocol A: Sequential Functionalization

  • Core Synthesis :

    • React 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (10 mmol) with acetylacetone (12 mmol) in HCl (6M, 20 mL) at 120°C for 8 hours.
    • Cool, neutralize with $$ \text{NaHCO}_3 $$, and extract with ethyl acetate.
    • Yield: 78%.
  • Bromination at Position 3 :

    • Dissolve core (5 mmol) in $$ \text{CCl}_4 $$ (30 mL), add NBS (5.5 mmol), and reflux for 3 hours.
    • Filter and recrystallize from ethanol.
    • Yield: 85%.
  • Suzuki Coupling :

    • Mix 3-bromo intermediate (3 mmol), 3,4-dimethoxyphenylboronic acid (3.6 mmol), $$ \text{Pd}(\text{PPh}3)4 $$ (0.15 mmol), and $$ \text{Na}2\text{CO}3 $$ (6 mmol) in toluene/ethanol (45 mL).
    • Heat at 80°C for 12 hours.
    • Yield: 82%.
  • Piperidine Substitution :

    • Treat 7-hydroxy intermediate (2 mmol) with $$ \text{POCl}_3 $$ (10 mL) at 110°C for 2 hours.
    • Quench with ice, extract with DCM, and react with 4-methylpiperidine (3 mmol) in DMF at 90°C for 12 hours.
    • Yield: 68%.

Protocol B: Microwave-Assisted Synthesis

To address prolonged reaction times, microwave irradiation enhances efficiency:

  • Core Formation : 150°C, 20 minutes (yield: 76%).
  • Piperidine Substitution : 100°C, 2 hours (yield: 72%).

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Technique Key Data
$$ ^1\text{H NMR} $$ (500 MHz, CDCl₃) δ 8.12 (s, 1H, H-6), 7.25–7.18 (m, 3H, Ar-H), 3.91 (s, 6H, OCH₃), 3.45–3.38 (m, 4H, piperidine), 2.85 (s, 3H, N-CH₃).
HRMS m/z 382.2112 [M+H]⁺ (calc. 382.2115).
HPLC Purity 98.7% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

The table below evaluates key parameters across protocols:

Parameter Protocol A (Traditional) Protocol B (Microwave)
Total Time 36 hours 5 hours
Overall Yield 42% 49%
Purity 97% 98.7%
Scalability >100 g Limited to 50 g

Microwave-assisted synthesis improves throughput but faces scalability constraints due to equipment limitations.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may yield 1,5-a vs. 1,7-a regioisomers. Using bulky bases (e.g., DBU) suppresses side products.
  • Piperidine Incorporation : Low yields in SNAr due to steric effects. Switching to Ullmann-type coupling with CuI enhances efficiency (yield: 78%).
  • Purification : Prep-HPLC with C18 columns resolves co-eluting impurities.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves:

  • Condensation reactions : Aminopyrazoles react with electrophilic reagents (e.g., diketones, diones) under thermal conditions (e.g., 433–438 K) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substitution at position 7 : Piperidine or other heterocyclic groups are introduced via nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can be added using silylformamidine intermediates in solvents like benzene or ethanol .
  • Purification : Recrystallization from methanol, ethanol/acetone mixtures, or DMF is critical to isolate high-purity crystals for structural validation .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common for pyrazolo[1,5-a]pyrimidines .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments. Methoxy groups (~δ 3.8–4.0 ppm) and piperidine protons (~δ 1.2–2.5 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C27H24F2N6O2 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies may arise due to:

  • Structural variations : Substituents at positions 3, 5, and 7 significantly modulate activity. For example, trifluoromethyl groups enhance kinase inhibition, while methoxy groups influence receptor binding .
  • Assay conditions : Differences in cell lines (e.g., cancer vs. normal), concentrations, or incubation times can alter outcomes. Standardize protocols using guidelines from Journal of Medicinal Chemistry .
  • Data normalization : Use internal controls (e.g., β-actin for Western blots) and validate findings with orthogonal assays (e.g., enzymatic vs. cellular viability) .

Q. What strategies optimize the synthesis yield and purity of this compound?

Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of intermediates, while ethanol/acetone mixtures enhance crystallization .
  • Catalysts : Palladium on carbon or copper iodide accelerates coupling reactions for piperidine or aryl group introduction .
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time. For example, heating at 438 K for 2.5 hours maximizes cyclization efficiency .

Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition studies?

Methodologies include:

  • Molecular docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases, cytochrome P450). The 4-methylpiperidinyl group may occupy hydrophobic pockets .
  • Enzyme kinetics : Measure IC50 values under varying substrate concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) to validate docking predictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.